molecular formula C18H15ClN4 B118193 Phenosafranin CAS No. 81-93-6

Phenosafranin

Cat. No.: B118193
CAS No.: 81-93-6
M. Wt: 322.8 g/mol
InChI Key: SOUHUMACVWVDME-UHFFFAOYSA-N
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Description

Phenosafranin is an organic chloride salt with the chemical formula C18H15ClN4 . It is a synthetic dye belonging to the phenazine family, commonly used for biological staining and as a redox indicator in biochemical studies. The compound is known for its vibrant color and ability to intercalate with nucleic acids, making it useful in various scientific applications .

Mechanism of Action

Target of Action

Phenosafranin primarily targets DNA , particularly double-stranded and heat-denatured DNA . It has been found to have a high binding affinity to these forms of DNA . The compound is also used as a stain for various biological specimens, including Gram-negative bacteria .

Mode of Action

This compound interacts with its targets through a process known as intercalation . This involves the insertion of the this compound molecule between the base pairs of the DNA helix . The intercalation of this compound into DNA induces strong quenching in the fluorescence spectra of the dye .

Biochemical Pathways

The intercalation of this compound into DNA can lead to structural damages, potentially preventing further information retrieval from DNA and leading to the arrest of cell division . This mechanism has implications in several biological processes, including cancer chemotherapy .

Pharmacokinetics

Research has shown that the solubility of this compound can be enhanced in an aqueous environment, which could potentially improve its bioavailability .

Result of Action

The interaction of this compound with DNA can lead to significant molecular and cellular effects. For instance, the intercalation of this compound into DNA can cause structural damages, potentially leading to the arrest of cell division . In addition, this compound has been found to exhibit good activity against certain cancer cell lines when used as a photosensitizer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain salts can enhance the solubilization of this compound, potentially improving its efficacy . Furthermore, the fluorescence emission of this compound bound to DNA can be affected by the presence of certain ions .

Biochemical Analysis

Biochemical Properties

Phenosafranin has been studied for its interaction with double stranded, heat denatured and single stranded calf thymus DNA . The binding to the double stranded and heat denatured DNA conformations induced strong quenching in the fluorescence spectra of this compound . This suggests that this compound can interact with these biomolecules and potentially influence their biochemical reactions .

Cellular Effects

For instance, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with DNA .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding to DNA. It has been shown to intercalate into the double stranded and heat denatured DNA, a process that involves the insertion of this compound between DNA base pairs . This intercalation can lead to changes in DNA structure, which could in turn influence gene expression .

Temporal Effects in Laboratory Settings

Given its stable binding with DNA, it is possible that this compound could have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its interactions with DNA, it is plausible that different dosages could have varying effects on DNA structure and function .

Metabolic Pathways

Its ability to bind to DNA suggests that it could potentially interact with enzymes or cofactors involved in DNA metabolism .

Transport and Distribution

Given its ability to bind to DNA, it is likely that it could be localized to the nucleus where DNA is located .

Subcellular Localization

Given this compound’s ability to bind to DNA, its subcellular localization is likely to be in the nucleus where DNA is located . This localization could potentially influence its activity or function, such as its ability to interact with DNA and potentially influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenosafranin can be synthesized through the diazotization of commercial this compound under acidic conditions. The reaction involves the use of hydrochloric acid and a reaction time of approximately 20 minutes . Another method involves the reaction of p-dimethylaniline with malonic anhydride under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale diazotization processes, ensuring optimal conditions for high yield and purity. The use of advanced reactors and controlled environments helps in maintaining the consistency and quality of the produced compound .

Chemical Reactions Analysis

Types of Reactions: Phenosafranin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenosafranin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Phenosafranin is unique due to its specific absorption properties and its ability to act as both a redox indicator and a biological stain. Its versatility in various scientific applications, particularly in photodynamic therapy, sets it apart from other similar compounds .

Properties

IUPAC Name

10-phenylphenazin-10-ium-2,8-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14N4.ClH/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15;/h1-11H,(H3,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUHUMACVWVDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=C3C=C(C=CC3=NC4=C2C=C(C=C4)N)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701001694
Record name 3,7-Diamino-5-phenylphenazin-5-ium chloride
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Molecular Weight

322.8 g/mol
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Physical Description

Green lustrous solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Record name Phenosafranin
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CAS No.

81-93-6
Record name Phenosafranine
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Record name Phenosafranine
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Record name Phenosafranin
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Record name Phenosafranin
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Record name 3,7-diamino-5-phenylphenazinium chloride
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Record name PHENOSAFRANIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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